molecular formula C10H12ClNO B8485740 5-Butylpyridine-2-carbonyl chloride CAS No. 67261-92-1

5-Butylpyridine-2-carbonyl chloride

Cat. No.: B8485740
CAS No.: 67261-92-1
M. Wt: 197.66 g/mol
InChI Key: HWERRMFMCWTKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butylpyridine-2-carbonyl chloride (CAS: 61379-37-1) is an acid chloride derivative that serves as a crucial synthetic intermediate in organic and medicinal chemistry research. With the molecular formula C 10 H 13 Cl 2 NO and a molecular weight of 234.122 g/mol , this compound is highly reactive, making it a preferred starting material for the synthesis of amides and esters. Its primary research application is in the preparation of fusaric acid (5-butylpicolinic acid) and its analogues . Fusaric acid is a well-studied natural product first isolated from fungi of the genus Fusarium and functions as both an antibiotic and a mycotoxin . A significant area of investigation involves its role as a potent dopamine β-hydroxylase inhibitor . By inhibiting this enzyme, which converts dopamine to norepinephrine, fusaric acid provides a valuable research tool for manipulating catecholamine levels in neurochemical and pharmacological studies . Furthermore, fusaric acid and its analogues have been reported to act as quorum sensing inhibitors against Gram-negative bacteria, presenting a potential strategy for anti-virulence therapy . This compound is for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67261-92-1

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

5-butylpyridine-2-carbonyl chloride

InChI

InChI=1S/C10H12ClNO/c1-2-3-4-8-5-6-9(10(11)13)12-7-8/h5-7H,2-4H2,1H3

InChI Key

HWERRMFMCWTKCU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(C=C1)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Butylpyridine 2 Carbonyl Chloride

Precursor Synthesis and Derivatization Routes to 5-Butylpyridine-2-carboxylic Acid

The primary precursor for the synthesis of 5-Butylpyridine-2-carbonyl chloride is 5-Butylpyridine-2-carboxylic acid, also known as fusaric acid. tcichemicals.comnih.govsigmaaldrich.comtcichemicals.comgeno-chem.com The journey to this essential carboxylic acid involves the initial synthesis of a suitable pyridine (B92270) precursor, followed by strategic oxidation or alternative functionalization.

Synthesis of 5-Butyl-2-methylpyridine (B1582454) Precursors

The synthesis of 5-butyl-2-methylpyridine is a key initial step. uni.lunih.gov While various methods exist for the synthesis of substituted pyridines, one common approach involves the condensation of aldehydes and ammonia (B1221849) or its derivatives. For instance, the synthesis of 5-ethyl-2-methylpyridine (B142974) has been achieved by reacting paraldehyde (B1678423) with aqueous ammonium (B1175870) hydroxide (B78521) and ammonium acetate (B1210297) under heat and pressure. orgsyn.org A similar principle can be applied to synthesize the butyl-substituted analogue.

Alternative strategies for synthesizing substituted methylpyridines include Negishi cross-coupling reactions. For example, 5-methyl-2,2'-bipyridine (B31928) has been synthesized from 2-hydroxy-5-methylpyridine (B17766) through a series of steps involving triflation and subsequent cross-coupling. orgsyn.org Furthermore, patent literature describes the synthesis of 2-substituted-5-methylpyridines from intermediates like methyl 4-formylpentanoate and ammonium acetate. google.com These methodologies highlight the diverse approaches available for constructing the foundational pyridine ring with the necessary alkyl substituents.

Oxidation Strategies for the Pyridine Methyl Group

Once 5-butyl-2-methylpyridine is obtained, the next critical step is the oxidation of the methyl group at the 2-position to a carboxylic acid. This transformation yields 5-Butylpyridine-2-carboxylic acid. Various oxidizing agents can be employed for this purpose, with the choice often depending on factors like yield, selectivity, and reaction conditions. Common oxidizing agents for benzylic and related methyl groups include potassium permanganate (B83412) (KMnO4) and nitric acid. The reaction conditions, such as temperature and concentration, must be carefully controlled to prevent over-oxidation or degradation of the pyridine ring.

Alternative Routes to 5-Butylpyridine-2-carboxylic Acid Functionality

Beyond the oxidation of a pre-existing methyl group, alternative synthetic routes can directly introduce the carboxylic acid functionality. One such method involves the carboxylation of a suitable pyridine precursor using carbon dioxide. This approach has been explored for the synthesis of furan-2,5-dicarboxylic acid from 2-furoic acid, where a carbonate-promoted C-H carboxylation is utilized. researchgate.netresearchgate.net A similar strategy could potentially be adapted for the synthesis of 5-butylpyridine-2-carboxylic acid from 5-butylpyridine.

Another potential route involves the hydrolysis of a corresponding nitrile or ester. For example, if 5-butyl-2-cyanopyridine were synthesized, it could be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. Patent literature also describes the synthesis of 5-chloro-pyridine-2-carboxylic acids from 3,5-dichloropyridine-2-carboxylic acid, indicating that functional group interconversions on the pyridine ring are a viable synthetic strategy. google.com

Conversion of 5-Butylpyridine-2-carboxylic Acid to this compound

The final step in the synthesis is the conversion of 5-Butylpyridine-2-carboxylic acid to its corresponding acyl chloride, this compound. This is a standard transformation in organic synthesis, often achieved using a variety of chlorinating agents. chemguide.co.ukchemguide.co.uksavemyexams.com

Optimization of Chlorination Reagents and Reaction Conditions

Several reagents are commonly used for the chlorination of carboxylic acids, each with its own advantages and disadvantages. researchgate.net Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) are frequently employed. chemguide.co.ukchemguide.co.uksavemyexams.com

ReagentByproductsSeparation
Thionyl chloride (SOCl₂)SO₂ (gas), HCl (gas)Simplified due to gaseous byproducts, but requires a well-ventilated fume hood. chemguide.co.ukmasterorganicchemistry.com
Phosphorus pentachloride (PCl₅)POCl₃ (liquid), HCl (gas)Requires fractional distillation to separate the acyl chloride from the liquid byproduct. chemguide.co.uk
Phosphorus trichloride (PCl₃)H₃PO₃ (liquid)Involves a liquid byproduct that needs to be separated from the desired acyl chloride. chemguide.co.uk

Table 1: Common Chlorinating Agents for Carboxylic Acids

The choice of reagent can be influenced by the desired purity of the final product and the ease of separation of byproducts. For instance, the use of thionyl chloride is often favored because its byproducts are gaseous, simplifying the workup procedure. chemguide.co.ukmasterorganicchemistry.comlibretexts.org Oxalyl chloride is another effective reagent that can be used, sometimes in the presence of a catalytic amount of pyridine. researchgate.net The optimization of reaction conditions, such as temperature and solvent, is crucial for maximizing the yield and purity of this compound.

Investigation of Reaction Kinetics and Yield Enhancement

The kinetics of the chlorination reaction can be influenced by several factors, including the concentration of the reactants, the temperature, and the presence of catalysts. For reactions involving thionyl chloride, the mechanism proceeds through a chlorosulfite intermediate. masterorganicchemistry.comlibretexts.org The rate of this reaction can sometimes be enhanced by the addition of a catalyst like pyridine, which can facilitate the formation of the active chlorinating species. masterorganicchemistry.com

To enhance the yield of this compound, it is important to ensure the starting carboxylic acid is dry, as the presence of water can hydrolyze the acyl chloride back to the carboxylic acid. savemyexams.com The use of an excess of the chlorinating agent can also drive the reaction to completion. Following the reaction, careful distillation or recrystallization is typically required to obtain the pure product.

Comparative Analysis of Synthetic Pathways

Both thionyl chloride and oxalyl chloride are highly effective for the synthesis of acyl chlorides from carboxylic acids. However, they present different advantages and disadvantages.

Thionyl Chloride:

Advantages: It is a relatively inexpensive and commonly used reagent. masterorganicchemistry.com The gaseous nature of its byproducts simplifies the purification of the resulting acyl chloride. chemguide.co.uk

Disadvantages: The reaction can sometimes lead to the formation of impurities, and the generated HCl can be problematic for acid-sensitive substrates. scispace.com The reaction may require heating to proceed at a reasonable rate. google.com

Oxalyl Chloride:

Advantages: It is often considered a milder and more selective reagent than thionyl chloride. chemicalbook.com Reactions can typically be carried out at lower temperatures. The byproducts are all gaseous, which facilitates easy removal and product isolation. wikipedia.org

Disadvantages: Oxalyl chloride is generally more expensive than thionyl chloride. wikipedia.org It is also highly toxic and corrosive, requiring careful handling. commonorganicchemistry.com

The selection of the optimal synthetic pathway will therefore be a trade-off between cost, reaction conditions, and the purity requirements of the final this compound.

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reagent CostLowerHigher
Reaction ConditionsOften requires heatingTypically at or below room temperature
ByproductsSO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
SelectivityGenerally goodOften higher, considered milder
HandlingCorrosive, toxicHighly toxic and corrosive

Emerging and Green Synthetic Approaches to Pyridine Carbonyl Chlorides

The development of more environmentally benign synthetic methods is a continuous effort in the chemical industry. For the synthesis of carbonyl chlorides, including those of the pyridine family, research is exploring alternatives to traditional, often harsh, chlorinating agents.

One such emerging "green" approach involves the use of tert-butyl hypochlorite (B82951) as an oxidizing and chlorinating agent. While not yet documented specifically for this compound, a notable example is the high-yield production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. rsc.org This method utilizes a reagent that can be inexpensively prepared from commercial bleach and tert-butanol, presenting a potentially more sustainable route. rsc.org

Adapting such methodologies to the synthesis of pyridine-based carbonyl chlorides could significantly reduce the environmental impact associated with the use of reagents like thionyl chloride and oxalyl chloride. Further research in this area is anticipated to yield more direct and greener pathways to compounds like this compound.

Reactivity and Reaction Mechanism Studies of 5 Butylpyridine 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The principal mode of reaction for 5-butylpyridine-2-carbonyl chloride is nucleophilic acyl substitution. In this two-step addition-elimination mechanism, a nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is expelled, resulting in the formation of a new acyl compound. The presence of the electron-withdrawing pyridine (B92270) ring further enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive towards nucleophiles.

Reactions with Alcohols: Esterification Pathways

The reaction of this compound with alcohols provides a direct and efficient route to the corresponding esters. This esterification process is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride gas evolved during the reaction, driving the equilibrium towards the product side. The reaction proceeds readily with a variety of primary and secondary alcohols.

AlcoholBaseSolventProduct
MethanolPyridineDichloromethaneMethyl 5-butylpyridine-2-carboxylate
EthanolTriethylamineTetrahydrofuranEthyl 5-butylpyridine-2-carboxylate
IsopropanolPyridineChloroformIsopropyl 5-butylpyridine-2-carboxylate

Reactions with Amines: Amidation Pathways

Amidation of this compound with primary and secondary amines is a facile process that leads to the formation of the corresponding amides. Similar to esterification, a base is typically employed to scavenge the HCl produced. The high reactivity of the acyl chloride allows for the formation of amides under mild conditions.

AmineBaseSolventProduct
Ammonia (B1221849)-Dichloromethane5-Butylpyridine-2-carboxamide
DiethylamineTriethylamineTetrahydrofuranN,N-Diethyl-5-butylpyridine-2-carboxamide
Aniline (B41778)PyridineDichloromethaneN-Phenyl-5-butylpyridine-2-carboxamide

Reactions with Thiols: Thioesterification Pathways

The synthesis of thioesters from this compound can be achieved through its reaction with thiols. These reactions are analogous to esterifications and are generally carried out in the presence of a base to neutralize the HCl byproduct. The reaction of an acid chloride with an alkali metal salt of a thiol is a common and effective method for thioester formation. wikipedia.org

ThiolBaseSolventProduct
EthanethiolTriethylamineTetrahydrofuranS-Ethyl 5-butylpyridine-2-carbothioate
ThiophenolPyridineDichloromethaneS-Phenyl 5-butylpyridine-2-carbothioate

Reactions with Carbanions: Ketone Formation

The reaction of this compound with organometallic reagents, which act as sources of carbanions, can lead to the formation of ketones. However, the high reactivity of the acyl chloride can also result in the formation of tertiary alcohols via a second nucleophilic addition to the initially formed ketone. To selectively obtain the ketone, less reactive organometallic reagents, such as organocuprates (Gilman reagents), are often employed. chemistrysteps.com Grignard reagents, being more reactive, tend to lead to the tertiary alcohol as the major product. youtube.com

Organometallic ReagentSolventProduct
Lithium dimethylcuprateTetrahydrofuran1-(5-Butylpyridin-2-yl)ethan-1-one
Phenylmagnesium bromide (excess)Diethyl ether(5-Butylpyridin-2-yl)diphenylmethanol

Mechanistic Investigations of Acyl Substitution

The mechanism of nucleophilic acyl substitution on pyridine-2-carbonyl chlorides has been a subject of interest. Computational studies using density functional theory (DFT) have provided insights into the reaction pathway. google.com The reaction is initiated by the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The stability of this intermediate and the facility with which the chloride ion departs are key factors influencing the reaction rate. The presence of the pyridine ring can influence the electronic structure of the transition state. For instance, in the reaction of acyl chlorides with pyridine as a nucleophile, a unique transition state with mixed orbital characteristics has been proposed. google.com

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. google.com Furthermore, the nitrogen atom is basic and can be readily protonated or can coordinate with Lewis acids, which are often used as catalysts in EAS reactions. This further deactivates the ring to an even greater extent. youtube.com

In the case of this compound, the pyridine ring is substituted with both an electron-donating alkyl group (butyl) and a strongly electron-withdrawing and deactivating acyl chloride group. The butyl group at the 5-position would be expected to direct incoming electrophiles to the ortho and para positions relative to it (positions 4 and 6). However, the powerful deactivating effect of the carbonyl chloride group at the 2-position, coupled with the inherent deactivation of the pyridine ring, makes electrophilic substitution highly unlikely under standard conditions. The carbonyl group itself is a meta-director. nih.gov

Regioselectivity and Electronic Effects of the Butyl and Carbonyl Chloride Groups

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of its substituents: the electron-donating butyl group at the 5-position and the strongly electron-withdrawing carbonyl chloride group at the 2-position. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a π-electron deficient system. This effect is most pronounced at the 2, 4, and 6 positions.

The carbonyl chloride group at the 2-position further deactivates the ring towards electrophilic attack due to its strong -I (inductive) and -M (mesomeric) effects. This deactivation is a general feature of pyridine chemistry, where electrophilic substitution is challenging and typically requires harsh conditions. researchgate.net Conversely, these electronic effects make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The butyl group at the 5-position is an alkyl group and thus exerts a +I (inductive) effect. This electron-donating nature slightly increases the electron density of the pyridine ring, which can influence the regioselectivity of certain reactions. However, the dominant electronic influence on the ring's reactivity remains the electron-withdrawing nature of the nitrogen atom and the 2-carbonyl chloride substituent. In reactions involving nucleophilic attack on the pyridine ring itself (which are generally more facile than electrophilic substitutions on pyridines), the presence of the butyl group can subtly affect the stability of intermediates.

The interplay of these electronic effects governs the regioselectivity of reactions involving this compound. Nucleophilic attack will overwhelmingly occur at the highly electrophilic carbonyl carbon. In reactions where the pyridine ring itself acts as a nucleophile, the nitrogen atom's lone pair is the primary site of reaction, for instance, in acylation catalysis. aau.dk

Theoretical Predictions of Reactivity

For this compound, theoretical models would likely predict a high positive partial charge on the carbonyl carbon, making it the most reactive site for nucleophilic acyl substitution. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the carbonyl chloride group and the C2-position of the pyridine ring, indicating the susceptibility of this region to nucleophilic attack.

Computational studies on the nucleophilic substitution of acyl chlorides with pyridine have revealed a novel "SNm" (mix) mechanism, where the transition state's LUMO has significant contributions from both the σC–Cl and πC=O molecular orbitals. orgsyn.org It is reasonable to assume that the reaction of this compound with nucleophiles would follow a similar mechanistic pathway.

Furthermore, theoretical models could be employed to predict the regioselectivity of reactions on the pyridine ring itself. For instance, in electrophilic substitutions (if forced to occur), calculations would likely confirm that the 3-position is the least deactivated site, as is typical for pyridines with electron-withdrawing groups at the 2-position. researchgate.net

Transition Metal-Catalyzed Coupling Reactions Involving the Carbonyl Chloride Moiety

The carbonyl chloride group of this compound is a versatile handle for various transition metal-catalyzed coupling reactions, enabling the formation of new carbon-carbon bonds.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. scripps.edu While the direct use of acyl chlorides in Suzuki-Miyaura or Negishi couplings can be challenging, modified protocols have been developed.

Suzuki-Miyaura Coupling: The palladium-catalyzed coupling of acyl chlorides with organoboronic acids or their derivatives offers a route to unsymmetrical ketones. nih.gov For this compound, a plausible Suzuki-Miyaura coupling reaction with an arylboronic acid would yield a 5-butyl-2-aroylpyridine. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the carbonyl chloride, followed by transmetalation with the organoboronic acid and subsequent reductive elimination to form the ketone product and regenerate the catalyst. Anhydrous conditions and a suitable base are often required for this transformation. nih.gov

Negishi Coupling: The Negishi coupling, which employs organozinc reagents, is known for its high functional group tolerance and reactivity. orgsyn.org The reaction of this compound with an organozinc reagent in the presence of a palladium catalyst would also be expected to produce the corresponding ketone. The reactivity of the pyridyl zinc halide precursors allows for efficient coupling with various halogen-substituted heterocycles. orgsyn.org

Below is an illustrative table of potential cross-coupling reactions with this compound, based on established methodologies for related compounds.

Coupling Partner (R-M)Catalyst System (Example)Product
Phenylboronic acidPd(PPh₃)₄, Cs₂CO₃5-Butyl-2-benzoylpyridine
Vinylboronic acidPd(dppf)Cl₂, K₂CO₃5-Butyl-2-(acryloyl)pyridine
Phenylzinc chloridePd(PPh₃)₄5-Butyl-2-benzoylpyridine
Alkylzinc bromidePd(OAc)₂/SPhos5-Butyl-2-alkanoylpyridine

Catalytic Hydrogenation and Reduction Pathways

The reduction of this compound can proceed via two main pathways: the reduction of the carbonyl chloride group or the hydrogenation of the pyridine ring. The selectivity of the reduction is highly dependent on the catalyst and reaction conditions employed.

The catalytic hydrogenation of an acid chloride to an aldehyde is a known transformation, often requiring a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate), to prevent over-reduction to the alcohol. libretexts.org Applying these conditions to this compound would be expected to yield 5-butylpyridine-2-carbaldehyde.

More forceful hydrogenation conditions, using catalysts like Raney Nickel or higher pressures of hydrogen with palladium on carbon, would likely lead to the reduction of the carbonyl chloride to a hydroxymethyl group, yielding (5-butylpyridin-2-yl)methanol. libretexts.org Under these more vigorous conditions, hydrogenation of the pyridine ring itself to a piperidine (B6355638) ring can also occur. The selective hydrogenation of the pyridine ring in the presence of other reducible functional groups can be challenging due to the strong coordination of the nitrogen atom to the metal catalyst. harvard.edu

The following table summarizes potential reduction products of this compound.

Reagent/CatalystConditionsMajor Product
H₂, Lindlar's CatalystRoom temperature, 1 atm5-Butylpyridine-2-carbaldehyde
NaBH₄Methanol, 0 °C(5-Butylpyridin-2-yl)methanol
H₂, Raney NiHigh pressure, elevated temp.(5-Butylpiperidin-2-yl)methanol
H₂, Rh₂O₃Mild pressure, 40 °C(5-Butylpiperidin-2-yl)methanol

Ring-Opening or Degradation Pathways of the Pyridine Nucleus Mediated by the Carbonyl Chloride Functionality

The carbonyl chloride functionality can activate the pyridine ring towards nucleophilic attack, potentially leading to ring-opening or degradation under certain conditions. The reaction of pyridine with acyl chlorides forms a 1-acylpyridinium salt as a reactive intermediate. scripps.edu These intermediates are highly susceptible to nucleophilic attack at the 2- and 4-positions.

While direct, unprompted ring-opening of the pyridine nucleus solely mediated by the attached carbonyl chloride is not a commonly reported pathway, the formation of the corresponding N-acylpyridinium ion in the presence of a nucleophile could initiate such a cascade. For instance, in concentrated acidic solutions, the degradation of related pyridinium (B92312) compounds has been shown to proceed via hydrolysis of the side chain, followed by potential decarboxylation. nih.gov

In the presence of strong bases and other reagents, more complex ring-opening and rearrangement reactions can be envisaged, though specific studies on this compound are lacking. The degradation of similar heterocyclic carbonyl chlorides can also be initiated by hydrolysis of the acid chloride to the corresponding carboxylic acid, which may then undergo further reactions depending on the conditions.

Computational and Theoretical Studies of 5 Butylpyridine 2 Carbonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These methods allow for the detailed analysis of molecular orbitals and charge distributions, which are key determinants of chemical reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor or acceptor. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For 5-Butylpyridine-2-carbonyl chloride, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the lone pairs of the oxygen and chlorine atoms, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, would be centered on the highly electrophilic carbonyl carbon and the antibonding orbitals of the C-Cl bond. This distribution makes the carbonyl carbon the primary target for nucleophilic attack. The butyl group, being an electron-donating group, would slightly raise the energy of the HOMO compared to unsubstituted pyridine-2-carbonyl chloride.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Pyridine -6.78 -0.45 6.33
Pyridine-2-carbonyl chloride -7.25 -1.89 5.36
This compound (Predicted) -7.10 -1.85 5.25
5-(Trifluoromethyl)pyridine-2-carbonyl chloride -7.80 -2.50 5.30

Note: Data for pyridine and related compounds are representative values from computational studies. Data for this compound are predicted based on substituent effects.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule governs its electrostatic potential, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the electronegative oxygen and chlorine atoms strongly withdraw electron density from the carbonyl carbon, creating a significant partial positive charge (δ+) on this carbon. This makes it highly susceptible to attack by nucleophiles. The nitrogen atom in the pyridine ring also influences the charge distribution, creating a region of negative electrostatic potential. A Molecular Electrostatic Potential (MEP) map would visually represent these features, with red areas (negative potential) near the nitrogen and oxygen atoms and blue areas (positive potential) concentrated around the carbonyl carbon.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules, such as solvents or reactants. nih.gov For this compound, MD simulations can elucidate the rotational freedom around the C-C bond connecting the pyridine ring and the carbonyl group, as well as the conformational flexibility of the butyl chain.

Simulations in a solvent like water or an organic solvent would reveal how solvent molecules arrange around the solute, influencing its reactivity. For instance, the interaction between the pyridine nitrogen and protic solvent molecules via hydrogen bonding could be observed. sigmaaldrich.com The simulations would also show the preferential conformations of the molecule in solution, which can impact its accessibility for reaction.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

One of the most powerful applications of computational chemistry is the modeling of reaction mechanisms. For this compound, a key transformation is nucleophilic acyl substitution. sigmaaldrich.com This reaction proceeds via a two-step addition-elimination mechanism. nih.govsigmaaldrich.comnih.gov

Nucleophilic Addition: A nucleophile (e.g., water, alcohol, or amine) attacks the electrophilic carbonyl carbon. Computational modeling can map the potential energy surface for this step, identifying the transition state leading to a tetrahedral intermediate. sigmaaldrich.com

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. This allows for the determination of activation energies, which are directly related to reaction rates. For example, modeling the hydrolysis reaction would provide the activation barriers for both the water attack and the subsequent chloride elimination.

Prediction of Spectroscopic Parameters via DFT Methods

DFT calculations can accurately predict various spectroscopic properties, which can be used to verify experimental data or to characterize molecules that have not yet been synthesized. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group would be predicted, typically in the range of 1770-1815 cm⁻¹. Other characteristic peaks for the pyridine ring and C-H vibrations of the butyl group would also be calculated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy. The ¹³C NMR spectrum would show a characteristic downfield signal for the carbonyl carbon due to its high deshielding. The protons on the pyridine ring would appear in the aromatic region of the ¹H NMR spectrum, with their specific shifts influenced by the electron-withdrawing carbonyl chloride group and the electron-donating butyl group.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, such as the π → π* and n → π* transitions, which correspond to absorption in the UV-visible range.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Type Parameter Predicted Value
IR C=O Stretch ~1790 cm⁻¹
¹³C NMR Carbonyl Carbon ~168 ppm
¹H NMR Pyridine Protons 7.5 - 8.8 ppm
UV-Vis λmax (π → π*) ~265 nm

Note: These values are estimations based on typical ranges for similar functional groups and structures.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Pyridine-Carbonyl Chloride Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties.

For a series of substituted pyridine-carbonyl chloride derivatives, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. The model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) as independent variables. For instance, descriptors like the HOMO/LUMO energies, dipole moment, molecular weight, and logP could be used to build a regression model. While a specific model for this compound does not exist, it could be included in a dataset of similar compounds to develop such a model. The model could then be used to predict the activity of new, unsynthesized derivatives, guiding future synthetic efforts.

Applications of 5 Butylpyridine 2 Carbonyl Chloride As a Building Block in Complex Chemical Synthesis

Precursor for Pyridine-Containing Polymers and Macromolecules

The dual functionality of 5-butylpyridine-2-carbonyl chloride—a reactive acyl chloride and a pyridine (B92270) ring—makes it a valuable monomer for the synthesis of polymers and macromolecules. These materials can exhibit unique properties due to the incorporation of the pyridine moiety into their structure.

The acyl chloride group of this compound is highly susceptible to nucleophilic attack, making it an excellent candidate for polymerization reactions. This reactivity is the basis for the formation of various polymers, such as polyamides and polyesters, through step-growth polymerization.

For instance, in the synthesis of polyamides, this compound can be reacted with a diamine monomer. The reaction proceeds via nucleophilic acyl substitution, where the amine groups of the diamine attack the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming an amide linkage. The resulting polymer chain would feature repeating units of the butyl-pyridine moiety connected by amide bonds. The general scheme for such a polymerization is depicted below:

n H₂N-R-NH₂ + n ClOC-(C₅H₃N-C₄H₉) → [-HN-R-NH-CO-(C₅H₃N-C₄H₉)-]ₙ + 2n HCl

Similarly, polyesters can be synthesized by reacting this compound with a diol. The hydroxyl groups of the diol act as nucleophiles, attacking the acyl chloride and forming ester linkages. The properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength, can be tailored by the choice of the comonomer (diamine or diol) and the presence of the butyl-pyridine unit. The incorporation of a bio-based monomer like 2,5-furandicarboxylic acid in polyamide synthesis showcases a similar approach where a heterocyclic compound is used to create performance polymers. rsc.org

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeComonomerLinkage FormedPotential Polymer Properties
PolyamideDiamine (e.g., hexamethylenediamine)AmideHigh thermal stability, specific solubility
PolyesterDiol (e.g., ethylene (B1197577) glycol)EsterVaried thermal and mechanical properties

Beyond its use as a monomer, this compound can be employed to functionalize existing polymers, a process known as polymer grafting. There are three primary strategies for creating graft copolymers: "grafting to," "grafting from," and "grafting through". frontiersin.org In the "grafting to" approach, pre-existing polymer chains with reactive side groups (e.g., hydroxyl or amine groups) are treated with this compound. The acyl chloride reacts with these side groups, covalently attaching the butyl-pyridine moiety to the polymer backbone. frontiersin.orgrsc.org

This method allows for the introduction of the specific properties of the butyl-pyridine group, such as its basicity, potential for metal coordination, and the influence of the alkyl chain on solubility and morphology, onto a wide range of polymer platforms. For example, grafting this compound onto a hydrophilic polymer could impart amphiphilic character, leading to self-assembly in solution. The synthesis of well-defined graft copolymers with regulated content of functional units has been demonstrated with other complex monomers. nih.gov

Intermediate in the Synthesis of Novel Heterocyclic Systems

The reactivity of the acyl chloride group, combined with the presence of the pyridine ring, makes this compound a useful intermediate for the synthesis of more complex, fused, and polycyclic heterocyclic systems. These larger ring systems are often of interest in medicinal chemistry and materials science.

One potential pathway involves intramolecular cyclization reactions. acs.org By first reacting the acyl chloride with a suitably functionalized molecule, a precursor can be formed that, under the right conditions, can cyclize to form a new ring fused to the pyridine. For example, reaction with an aniline (B41778) derivative bearing a reactive group could lead to a precursor that can undergo intramolecular C-H arylation, a reaction known to be effective for pyridine derivatives to form fused nitrogen-containing heterocycles. beilstein-journals.org

Furthermore, this compound can participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The acyl chloride can act as an electrophilic partner in such reactions, leading to the efficient construction of novel heterocyclic scaffolds. The cyclization of pyridine derivatives containing dithiocarbamate (B8719985) or alkylxanthate groups, influenced by substituents on the pyridine ring, highlights the diverse possibilities for forming new heterocyclic structures from functionalized pyridines. nih.gov

Utilization in Material Science for Functional Organic Materials

The unique combination of a rigid, aromatic pyridine ring and a flexible butyl chain in this compound makes its derivatives promising candidates for various applications in material science, including liquid crystals and organic semiconductors.

The molecular shape of a compound is a key determinant of its ability to form liquid crystalline phases. Molecules that are elongated and rigid, often described as calamitic, are prone to exhibiting mesomorphic behavior. The 2,5-disubstituted pyridine core provides a rigid, rod-like segment, while the butyl chain adds flexibility. This combination of a rigid core and a flexible tail is a classic design principle for liquid crystals. The synthesis of various 2,5-disubstituted pyridines with different substituents has been shown to yield compounds with enantiotropic liquid crystalline phases. capes.gov.br By converting the carbonyl chloride of this compound into other functional groups (e.g., esters or amides) that link to another rigid group, it is possible to create molecules with the necessary aspect ratio to form liquid crystal phases. Lipid-based liquid crystalline materials have also been explored for applications such as controlled drug delivery. nih.gov

In the field of organic semiconductors, π-conjugated molecules are essential. wikipedia.orgcas.org While the pyridine ring itself is π-conjugated, the butyl group is not. However, the butyl group can play a crucial role in influencing the solid-state packing and solubility of the material. The introduction of tert-butyl substituents in organic semiconductors has been shown to affect their crystal structure and electronic properties. mdpi.com For instance, the butyl group can enhance the solubility of the molecule in organic solvents, which is advantageous for solution-based processing of organic electronic devices. mdpi.com Furthermore, the steric bulk of the butyl group can influence the intermolecular interactions and the packing of the molecules in the solid state, which in turn affects the charge transport properties of the material.

Table 2: Potential Material Science Applications of this compound Derivatives

Application AreaKey Molecular FeaturesRole of Butyl-Pyridine Moiety
Liquid CrystalsRigid core, flexible tailPyridine as the rigid core, butyl as the flexible tail
Organic Semiconductorsπ-conjugated systemPyridine as part of the conjugated system, butyl for solubility and packing control

While the acyl chloride group itself is not typically used for metal coordination due to its high reactivity, it serves as an excellent synthetic handle to introduce a wide variety of coordinating groups. Pyridine-based ligands are ubiquitous in coordination chemistry, and the nitrogen atom of the pyridine ring in this compound derivatives can readily coordinate to a metal center. nih.gov

By reacting this compound with different nucleophiles, a library of ligands can be synthesized. For example:

Reaction with an amine (R-NH₂) yields a pyridine-amide ligand.

Reaction with an alcohol (R-OH) yields a pyridine-ester ligand.

Reaction with a hydrazine (B178648) derivative can lead to pyridine-hydrazide ligands.

These resulting molecules can act as bidentate ligands, coordinating to a metal ion through both the pyridine nitrogen and another donor atom (e.g., the oxygen of the carbonyl in an amide or ester, or a nitrogen in a hydrazide derivative). The synthesis of metal complexes with pyridine-2-carboxaldehyde, a related compound, demonstrates the chelation potential of such 2-substituted pyridines. rsc.org The butyl group in these ligands can have a significant impact on the properties of the resulting metal complexes. It can increase the solubility of the complexes in nonpolar solvents and introduce steric bulk that can influence the coordination geometry and reactivity of the metal center. The use of bulky pyridine ligands like 2,6-di-tert-butylpyridine (B51100) is known to influence polymerization reactions and the properties of metal complexes. sigmaaldrich.comsigmaaldrich.com

Role in Combinatorial Chemistry Libraries for Material Discovery (excluding biological screening)

This compound is a versatile bifunctional monomer that holds significant potential as a building block in the combinatorial synthesis of novel materials. Its utility in this field stems from the reactive acyl chloride group, which can readily participate in a variety of polymerization and derivatization reactions, and the substituted pyridine ring, which imparts specific chemical and physical properties to the resulting macromolecular structures. The principles of combinatorial chemistry, which involve the rapid synthesis and screening of large libraries of compounds, are well-suited for exploring the material properties that can be achieved by incorporating this particular building block.

The primary advantage of using this compound in a combinatorial approach to material discovery lies in the ability to systematically vary the co-monomers, reaction conditions, and post-synthesis modifications to generate a diverse set of materials with a wide range of properties. The high reactivity of the acyl chloride function allows for efficient reactions with a multitude of nucleophiles, such as amines, alcohols, and thiols, to form stable amide, ester, and thioester linkages, respectively. This forms the basis for creating extensive libraries of polyamides, polyesters, and their analogues.

In a typical combinatorial workflow for material discovery, this compound can be reacted with a library of diamines or diols in a high-throughput manner. Each unique combination of monomers results in a distinct polymer with potentially different physical and chemical characteristics. The butyl group on the pyridine ring can influence properties such as solubility in organic solvents, processability, and the morphology of the resulting polymer films or fibers. Furthermore, the pyridine nitrogen atom can act as a site for supramolecular interactions, such as hydrogen bonding or metal coordination, which can be exploited to create self-assembling materials or polymers with interesting optical or electronic properties.

The screening of these polymer libraries would focus on non-biological material properties. For instance, the thermal stability of the polymers can be assessed using techniques like thermogravimetric analysis (TGA). The mechanical properties, such as tensile strength and elasticity, can be measured to identify materials suitable for applications ranging from advanced coatings to structural components. The optical properties, including refractive index and UV-Vis absorption, can also be screened for potential use in optical devices.

Below are illustrative data tables representing hypothetical results from a combinatorial study involving the synthesis of polyamides and polyesters using this compound.

Table 1: Combinatorial Synthesis and Thermal Properties of Polyamides Derived from this compound

Diamine Co-monomerPolymer StructureGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
1,4-Diaminobutane110380
1,6-Hexanediamine95395
p-Phenylenediamine180450
4,4'-Oxydianiline210475

Table 2: Combinatorial Synthesis and Optical Properties of Polyesters Derived from this compound

Diol Co-monomerPolymer StructureRefractive Index (at 589 nm)UV Cutoff (nm)
Ethylene glycol1.52310
1,4-Butanediol1.51315
Bisphenol A1.61340
Hydroquinone1.65355

The data presented in these tables, while hypothetical, illustrates how a combinatorial approach can be used to systematically explore the structure-property relationships of materials derived from this compound. By analyzing these trends, researchers can identify promising candidates for further development and optimization for specific material applications. The efficiency of combinatorial synthesis allows for a rapid exploration of the vast chemical space, accelerating the discovery of new materials with tailored functionalities.

Future Research Directions and Unexplored Avenues for 5 Butylpyridine 2 Carbonyl Chloride

Development of Stereoselective Synthetic Methods for Chiral Analogues

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. nih.govstepscience.com Future research into 5-butylpyridine-2-carbonyl chloride should prioritize the development of stereoselective methods to produce chiral analogues. This involves creating specific stereoisomers of molecules derived from this starting material, which can exhibit vastly different biological activities or material properties.

A significant area of exploration lies in the use of chiral ligands in transition metal catalysis. researchgate.netmt.com The development of novel chiral pyridine-oxazoline (PyOX) or other bidentate and tridentate ligands could enable highly enantioselective transformations at or adjacent to the pyridine (B92270) ring. mt.comrsc.orgacs.orgresearchgate.net For instance, copper-catalyzed asymmetric alkylation of pyridine derivatives has shown promise, and similar strategies could be adapted for analogues of this compound. nih.gov Research could focus on designing ligands that create a chiral pocket around the reactive carbonyl chloride group, thereby directing the approach of nucleophiles to a specific face of the molecule.

Another avenue involves the stereoselective reduction of prochiral ketones derived from this compound. The use of chiral reducing agents or catalyst systems, such as those based on chiral oxazaborolidines (CBS catalysts), could yield optically active secondary alcohols. These chiral alcohols are valuable intermediates for the synthesis of more complex molecules.

Furthermore, dearomatization strategies offer a novel approach to creating chiral, non-planar pyridine derivatives. stepscience.com Research into the stereoselective dearomatization of the pyridine ring in this compound derivatives could open up new chemical space and provide access to unique three-dimensional molecular scaffolds.

Potential Stereoselective Method Key Research Focus Potential Chiral Products
Asymmetric CatalysisDevelopment of novel chiral pyridine-based ligands (e.g., PyOX, aminophosphines). mt.comrsc.orgacs.orgEnantiomerically enriched alcohols, amines, and other functionalized pyridine derivatives.
Stereoselective ReductionApplication of chiral reducing agents (e.g., CBS catalysts) to ketone derivatives.Chiral secondary alcohols.
Dearomatization ReactionsExploration of stereoselective dearomatization-rearomatization strategies. stepscience.comChiral dihydropyridines and other saturated heterocyclic analogues.

Exploration of Alternative Reaction Conditions and Catalysts

Advancing the utility of this compound necessitates the exploration of more sustainable and efficient reaction conditions and novel catalytic systems. This includes moving away from stoichiometric reagents towards catalytic processes and employing environmentally benign solvents and energy sources.

Microwave-assisted organic synthesis (MAOS) presents another opportunity to enhance reaction efficiency. Microwave irradiation can often lead to dramatic reductions in reaction times and improved yields compared to conventional heating. Applying MAOS to reactions involving this compound could accelerate the synthesis of derivative libraries for screening purposes.

Furthermore, exploring alternative chlorinating agents for the synthesis of this compound itself could lead to more sustainable processes. While traditional reagents like thionyl chloride and oxalyl chloride are effective, they generate corrosive byproducts. researchgate.net Investigating solid-supported chlorinating agents or catalytic methods for the conversion of the corresponding carboxylic acid to the acyl chloride would be a valuable contribution.

Area of Exploration Examples of Novel Approaches Potential Benefits
Greener CatalystsN-heterocyclic carbenes (NHCs), magnetically recoverable nanocatalysts. jlu.edu.cnfda.govReduced metal waste, easier catalyst separation, milder reaction conditions.
Alternative Energy SourcesMicrowave-assisted organic synthesis (MAOS).Faster reaction rates, improved yields, energy efficiency.
Sustainable ReagentsSolid-supported chlorinating agents, catalytic chlorination methods.Reduced corrosive byproducts, improved process safety.

Investigation into Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large libraries of compounds for drug discovery and materials science. acs.orgfrontiersin.orgresearchgate.netrsc.org The application of this compound in SPS is a promising area for future research.

The acyl chloride functionality makes this compound an ideal reagent for linking to resin-bound nucleophiles, such as amines or alcohols, in the context of solid-phase peptide synthesis (SPPS) or the synthesis of other small molecule libraries. acs.orgbohrium.commt.comresearchgate.netyoutube.com Research should focus on optimizing the coupling conditions of this compound to various solid supports and linkers. This includes evaluating different bases, solvents, and reaction times to ensure high coupling efficiency and minimize side reactions.

The development of novel linkers that are compatible with the reactivity of the pyridine nucleus is also crucial. These linkers should be stable to the conditions required for subsequent chemical modifications but readily cleavable to release the final product from the solid support. nih.gov

Furthermore, the use of polymer-supported reagents in conjunction with solution-phase synthesis of derivatives of this compound can simplify purification. For example, using a polymer-supported base to scavenge the HCl generated during acylation reactions can facilitate a more streamlined work-up process. acs.org

SPS Application Area Key Research Objectives Expected Outcomes
Library SynthesisOptimization of coupling protocols for this compound on various solid supports.Rapid and efficient synthesis of diverse pyridine-based compound libraries. acs.orgfrontiersin.org
Linker DevelopmentDesign and synthesis of novel linkers compatible with pyridine chemistry.Improved cleavage strategies and access to a wider range of final products.
Supported ReagentsUse of polymer-supported scavengers and reagents in reactions of this compound.Simplified purification and work-up procedures.

Integration into Flow Chemistry Setups for Continuous Production

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govacs.org Integrating the synthesis and reactions of this compound into flow chemistry setups is a significant and largely unexplored research avenue.

The continuous production of this compound itself from the corresponding carboxylic acid can be achieved using packed-bed reactors containing a suitable chlorinating agent or catalyst. This would allow for the on-demand generation of this reactive intermediate, minimizing the need for storage and handling of large quantities.

Research in this area should focus on the design and optimization of microreactors and packed-bed reactors for these transformations. This includes studying the effects of flow rate, temperature, and reagent concentration on reaction yield and selectivity.

Flow Chemistry Integration Key Research Goals Advantages
Continuous ProductionDevelopment of a continuous flow process for the synthesis of this compound.On-demand generation, improved safety, scalability.
Telescoped ReactionsDesign of multi-step flow systems for the synthesis and subsequent reaction of the acyl chloride.Reduced synthesis time, increased efficiency, minimized manual handling.
In-line PurificationIntegration of continuous purification modules into the flow setup.Continuous production of high-purity compounds.

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring of Reactions

To fully optimize and control the synthesis and reactions of this compound, a deeper understanding of the reaction kinetics and mechanisms is required. Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to monitor reactions in real-time, providing valuable data for process understanding and control. stepscience.comrsc.orgacs.org

Future research should explore the application of various in-situ spectroscopic methods to reactions involving this compound. For example, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acyl chloride carbonyl stretch (typically around 1800 cm⁻¹) and the appearance of the product carbonyl stretch (e.g., ester or amide). nih.govresearchgate.netmt.comresearchgate.netjlu.edu.cn This allows for real-time tracking of reaction progress and the identification of reaction endpoints.

In-situ Raman spectroscopy is another powerful tool that can provide complementary information. It is particularly useful for monitoring reactions in aqueous or highly polar media where FTIR may be less effective. The application of in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed mechanistic insights by allowing for the identification of transient intermediates and byproducts.

The data generated from these in-situ techniques can be used to develop kinetic models of the reactions. These models are invaluable for process optimization, enabling the identification of the optimal reaction conditions to maximize yield and minimize impurities.

Spectroscopic Technique Information Gained Impact on Research
In-situ FTIR SpectroscopyReal-time concentration profiles of reactants and products, reaction endpoint determination. mt.comresearchgate.netRapid reaction optimization, improved process control.
In-situ Raman SpectroscopyComplementary vibrational information, suitable for a wide range of solvent systems.Enhanced process understanding, particularly in complex reaction mixtures.
In-situ NMR SpectroscopyDetailed mechanistic information, identification of intermediates and byproducts.Deeper understanding of reaction pathways, enabling rational process design.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-butylpyridine-2-carbonyl chloride to improve yield and purity?

  • Methodological Answer : Begin by varying reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reagents (e.g., butyl lithium or acyl chlorides). Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using 1^1H/13^13C NMR to confirm structural integrity. For purity, employ HPLC with a reverse-phase column and UV detection at 254 nm. Ensure anhydrous conditions to minimize hydrolysis of the acyl chloride group .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists. Store the compound in a sealed, dry container under inert gas (e.g., argon) to prevent degradation .

Q. How should researchers validate the identity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1^1H NMR peaks (e.g., δ 8.5–9.0 ppm for pyridine protons, δ 1.0–1.5 ppm for butyl chain methyl groups).
  • IR : Confirm carbonyl chloride (C=O stretch ~1800 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}).
  • Mass Spectrometry : Look for molecular ion peaks matching the expected molecular weight (C10_{10}H12_{12}ClNO). Cross-reference with PubChem or Reaxys databases .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electron density of the carbonyl carbon and pyridine ring. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of nucleophilic attack. Validate predictions experimentally by reacting the compound with amines or alcohols and tracking kinetics via 19^{19}F NMR (if fluorine tags are used) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Investigate variables such as:

  • Purity : Re-test compounds using orthogonal methods (e.g., LC-MS vs. elemental analysis).
  • Assay Conditions : Compare buffer pH, temperature, and cell lines used in bioactivity studies (e.g., IC50_{50} variations in cancer vs. bacterial assays).
  • Structural Analogues : Synthesize and test derivatives with modified alkyl chain lengths or substituents to isolate structure-activity relationships (SAR) .

Q. How do steric and electronic effects of the butyl group influence the stability of this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples to 40°C, 60°C, and 80°C under nitrogen and analyze degradation products via GC-MS.
  • Humidity Sensitivity : Expose the compound to 75% relative humidity and track hydrolysis using FTIR (loss of ~1800 cm1^{-1} peak). Compare with shorter-chain analogues (e.g., methyl or ethyl derivatives) to quantify steric shielding effects .

Q. What advanced techniques characterize byproducts formed during the synthesis of this compound?

  • Methodological Answer : Apply high-resolution mass spectrometry (HRMS) to identify unexpected masses. Use 1^1H-1^1H COSY and HSQC NMR experiments to assign byproduct structures. For trace impurities, employ tandem MS/MS with collision-induced dissociation (CID) to fragment ions and deduce molecular substructures .

Data Reporting and Reproducibility

Q. How should researchers document experimental procedures to ensure reproducibility of this compound studies?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Experimental Section : Specify exact molar ratios, reaction times, and purification methods (e.g., column chromatography gradients).
  • Supporting Information : Include raw spectral data (NMR, IR) in digital repositories like Zenodo. For novel compounds, provide elemental analysis results (C, H, N ±0.4%) .

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies of this compound derivatives?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50_{50} or IC50_{50} values. Validate with replicates (n ≥ 3) and report confidence intervals. For high-throughput screens, apply false discovery rate (FDR) corrections to minimize Type I errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.